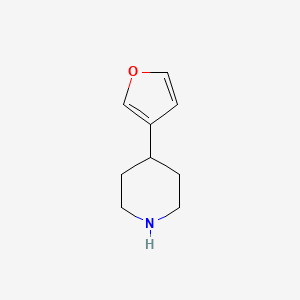

4-(Furan-3-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(furan-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h3,6-8,10H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWFKWLVQFPBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Furan 3 Yl Piperidine and Analogous Compounds

Direct Synthesis Routes to 4-(Furan-3-yl)piperidine and Core Structures

Direct synthesis routes aim to construct the this compound core in a limited number of steps, often through the formation of the crucial C-C bond between the two heterocyclic rings or through the formation of the piperidine (B6355638) ring from a furan-containing precursor.

Alkylation and Acylation Strategies for Furan-Piperidine Coupling

Alkylation and acylation reactions represent a common strategy for forging the bond between furan (B31954) and piperidine precursors. Friedel-Crafts alkylation of furan is challenging due to its acid sensitivity. pharmaguideline.com However, mild catalysts like phosphoric acid or boron trifluoride can facilitate the alkylation of furan at the 2-position with alkenes. pharmaguideline.com Palladium-catalyzed direct C-H alkylation of furans using alkyl iodides has also been reported as a practical method to synthesize α-alkylfurans with good functional group tolerance. nih.gov This protocol offers a regioselective approach to furan-containing compounds. nih.gov

Acylation of furans typically requires a mild catalyst, such as phosphoric acid or boron trifluoride, when using acid anhydrides or acid halides. pharmaguideline.com These methods can be adapted to couple furan and piperidine moieties, provided that appropriate functional groups are present on the respective precursors to facilitate the reaction.

| Reaction Type | Catalyst/Reagents | Key Features |

| Friedel-Crafts Alkylation | Phosphoric acid, Boron trifluoride | Mild conditions required due to furan's acid sensitivity. pharmaguideline.com |

| Pd-catalyzed C-H Alkylation | Palladium catalyst, Alkyl iodides | Regioselective α-alkylation of furans. nih.gov |

| Acylation | Phosphoric acid, Boron trifluoride | Mild catalysts needed for coupling with acid anhydrides/halides. pharmaguideline.com |

Reductive Cyclization and Ring-Closing Approaches

Reductive cyclization and other ring-closing strategies are pivotal in forming the piperidine ring from acyclic or partially cyclic precursors that already contain the furan moiety. These methods often involve the formation of one or two C-N bonds to complete the piperidine ring.

One notable approach is the reductive amination of a furan-containing δ-amino ketone or aldehyde. This intramolecular reaction, often mediated by reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation, can efficiently construct the piperidine ring. Another strategy involves the ring-closing metathesis (RCM) of a diene precursor containing both the furan and a nitrogen atom, followed by reduction of the resulting double bond.

A one-pot conversion of furfural (B47365) to piperidine has been achieved using a multifunctional surface single-atom alloy (SSAA) Ru1CoNP/HAP catalyst. nih.gov This cascade process involves furfural amination to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine (B43090) (THFAM), and subsequent ring rearrangement to piperidine. nih.gov The selective C-O cleavage of the furan ring under reductive amination conditions is a critical step in this transformation. nih.gov

Electroreductive cyclization of imines with terminal dihaloalkanes has also been demonstrated for the synthesis of piperidine derivatives. beilstein-journals.org This method involves the reduction of an imine to a radical anion, which then undergoes nucleophilic attack on the dihaloalkane, followed by another reduction and subsequent cyclization to form the piperidine ring. beilstein-journals.org

Multi-Component Reactions (MCRs) for Furan-Piperidine Construction

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like this compound. rsc.org MCRs involve the reaction of three or more starting materials in a one-pot process to form a product that contains the essential parts of all the initial reactants. rug.nl This strategy allows for the rapid generation of molecular diversity and complexity. nih.gov

The Petasis three-component reaction, also known as the boronic acid Mannich reaction, couples an aldehyde, an amine, and a boronic acid. nih.gov By employing a furan-containing aldehyde or boronic acid, this reaction can be utilized to construct the furan-piperidine framework. Similarly, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted for the synthesis of highly functionalized piperidine derivatives. rug.nl

The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for synthesizing diverse heterocyclic scaffolds. nih.gov This approach allows for the generation of adducts with various functional groups that can then be selectively paired to enable different cyclization pathways. nih.gov

| MCR Type | Components | Key Features |

| Petasis Reaction | Aldehyde, Amine, Boronic acid | Forms a multifunctional template suitable for further elaboration. nih.gov |

| Ugi Reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | Generates highly functionalized piperidine derivatives. rug.nl |

| Mannich-type 4CR | Aldehyde, Amine, Grignard reagent, Acid chloride | Can lead to complex natural product scaffolds through sequential cyclizations. nih.gov |

Asymmetric Synthetic Approaches to Chiral this compound Derivatives

The development of asymmetric methods to synthesize chiral this compound derivatives is of great importance, as the stereochemistry of these compounds often plays a crucial role in their biological activity. nih.gov

One approach involves the use of chiral catalysts in reactions that establish the stereocenters of the piperidine ring. For example, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral transition metal catalyst can provide enantiomerically enriched piperidines. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate has been developed to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov

Another strategy is the use of chiral auxiliaries, where a chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. The diastereoselective reductive cyclization of amino acetals prepared by the nitro-Mannich reaction is an example where the stereochemistry of the piperidine is controlled by the initial Mannich reaction. nih.gov

Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines has been shown to be an efficient method for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov This method allows for the formation of key chiral intermediates that can be further functionalized. nih.gov

Protecting Group Strategies in the Synthesis of this compound Frameworks

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. jocpr.comuchicago.edu

For the piperidine nitrogen, common protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is acid-labile and can be removed with reagents like trifluoroacetic acid, while the Cbz group is typically removed by hydrogenolysis. creative-peptides.com These groups are stable to a wide range of reaction conditions, making them suitable for complex synthetic sequences. oup.com

When functional groups are present on the furan ring, such as hydroxyl or carboxyl groups, they may also require protection. Alcohols can be protected as ethers (e.g., benzyl (B1604629), silyl (B83357) ethers) or esters. oup.com Carboxylic acids are commonly protected as esters (e.g., methyl, ethyl, benzyl esters). oup.com The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of specific functional groups in the presence of others, providing a high degree of control in the synthesis. uchicago.edu

| Functional Group | Protecting Group | Deprotection Conditions |

| Piperidine Nitrogen | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) creative-peptides.com |

| Piperidine Nitrogen | Benzyloxycarbonyl (Cbz) | Hydrogenolysis |

| Hydroxyl | Benzyl (Bn) ether | Hydrogenolysis oup.com |

| Hydroxyl | Silyl ethers (e.g., TBS, TIPS) | Fluoride ion (e.g., TBAF) or acid oup.com |

| Carboxylic Acid | Methyl/Ethyl ester | Saponification (base hydrolysis) oup.com |

| Carboxylic Acid | Benzyl ester | Hydrogenolysis oup.com |

Tandem Cyclization Reactions in Furan and Piperidine Scaffold Assembly

Tandem reactions, also known as cascade or domino reactions, represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecular architectures in a single operation without the isolation of intermediates. This approach is particularly valuable in heterocyclic chemistry for the assembly of scaffolds such as furan and piperidine, which are prevalent in pharmaceuticals and natural products. While the specific synthesis of this compound via a tandem cyclization has not been extensively detailed in the reviewed literature, the principles of tandem reactions can be applied to the conceptual design of synthetic routes for this and analogous compounds.

Tandem methodologies for the synthesis of heterocyclic systems often involve a sequence of reactions such as cycloadditions, cyclizations, and rearrangements. mdpi.org These processes can be initiated by a single catalytic or stoichiometric reagent, leading to a cascade of bond-forming events that rapidly build molecular complexity.

One conceptual approach to the synthesis of a this compound scaffold could involve a tandem reaction that first forms one of the heterocyclic rings, followed by an intramolecular cyclization to construct the second ring. For instance, a reaction could be designed where a precursor undergoes a cyclization to form a piperidine ring, which then triggers a subsequent intramolecular reaction to form the furan ring on a substituent at the 4-position.

A hypothetical tandem strategy for a furan-piperidine system might involve an initial intermolecular reaction to assemble a key intermediate, which then undergoes a cascade of intramolecular cyclizations. The efficiency of such a process would depend on the careful design of the starting materials and the selection of appropriate catalysts or reaction conditions to control the regioselectivity and stereoselectivity of each step.

While direct tandem cyclization methods for this compound are not well-documented, the synthesis of 4-aryl and 4-heteroaryl piperidines is often achieved through other modern synthetic methods, such as one-pot Negishi cross-coupling reactions. nih.gov These methods, while not tandem cyclizations in the classical sense, offer an efficient route to the target scaffold by linking a pre-formed heteroaryl group to a piperidine ring.

The following table illustrates examples of catalysts and reaction conditions used in tandem reactions for the synthesis of various heterocyclic compounds, which could serve as a conceptual basis for designing a synthesis for this compound.

| Catalyst/Reagent | Reaction Type | Heterocycle Formed | Substrate Example | Conditions | Yield (%) | Reference |

| Rhodium(II) acetate | Cycloaddition/N-acyliminium ion cyclization | Fused aza-polycycles | Isomünchnone and dipolarophile | Toluene, reflux | High | mdpi.org |

| p-TsOH | Pummerer/Mannich cyclization | Fused isoquinoline (B145761) lactams | α-Sulfinylenamide | Heat | Good | nih.gov |

| Silver triflate | Intramolecular cyclization/[3+2] cycloaddition | H-pyrazolo[5,1-a]isoquinolines | N'-(2-Alkynylbenzylidene)hydrazide and alkyne | Not specified | High | nih.gov |

| Palladium catalyst | Carbocyclization/Coupling | Vinylidenecyclopentanes | Acetylenic active methylene (B1212753) compound and aryl bromide | Not specified | Good | mdpi.com |

This table presents analogous tandem reactions for the synthesis of various heterocyclic compounds and does not represent a direct synthesis of this compound.

The development of a specific tandem cyclization for the synthesis of this compound would be a valuable contribution to synthetic methodology, offering a potentially more atom-economical and efficient route compared to traditional multi-step syntheses. Future research in this area could focus on the design of novel precursors and catalytic systems to enable such a transformation.

Chemical Transformations and Reactivity Profiles of 4 Furan 3 Yl Piperidine Derivatives

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a convenient handle for introducing a wide array of functional groups. This reactivity is central to the derivatization of 4-(furan-3-yl)piperidine.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a common strategy to introduce alkyl substituents. This transformation is typically achieved by reacting this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Alternatively, reductive amination, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides another route to N-alkylated products.

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to act as a scavenger for the generated acid. The resulting N-acyl derivatives are stable amides.

Table 1: Representative N-Alkylation and N-Acylation Reactions This table is illustrative, based on general piperidine reactivity, as specific examples for this compound are not extensively documented in publicly available literature.

| Reactant 1 (Substrate) | Reactant 2 (Reagent) | Product | Reaction Type |

| This compound | Methyl Iodide | 1-Methyl-4-(furan-3-yl)piperidine | N-Alkylation |

| This compound | Benzyl (B1604629) Bromide | 1-Benzyl-4-(furan-3-yl)piperidine | N-Alkylation |

| This compound | Acetyl Chloride | 1-Acetyl-4-(furan-3-yl)piperidine | N-Acylation |

| This compound | Benzoic Anhydride | 1-Benzoyl-4-(furan-3-yl)piperidine | N-Acylation |

Formation of Substituted Amides and Carboxamides

The formation of N-substituted amides, a cornerstone of medicinal chemistry, is readily achieved from this compound. This transformation typically involves coupling the piperidine with a carboxylic acid using a peptide coupling reagent. A vast array of such reagents exists, including carbodiimides like dicyclohexylcarbodiimide (DCC) or phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the piperidine nitrogen to form the amide bond. The reactions are generally performed under mild conditions and tolerate a wide range of functional groups on the carboxylic acid partner.

Transformations of the Furan (B31954) Moiety in this compound Systems

The furan ring is significantly more reactive towards electrophiles than benzene due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. This inherent reactivity dictates the types of transformations possible for the furan component of the molecule.

Electrophilic Aromatic Substitution on the Furan Ring

Furan undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions (α-positions), as the carbocation intermediates formed by attack at these positions are more stabilized by resonance. The intermediate resulting from attack at the α-position can be stabilized by three resonance structures, whereas attack at the C3 or C4 positions (β-positions) yields a less stable intermediate with only two resonance structures.

In this compound, the furan ring is substituted at the C3 position with an alkyl-type group (the piperidine ring). This substituent is generally considered to be weakly activating and will direct incoming electrophiles to the adjacent C2 and C5 positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield predominantly 2- and 5-substituted derivatives of the 3-(piperidin-4-yl)furan core. Given the high reactivity of the furan ring, mild reaction conditions are typically required to avoid polymerization or ring-opening side reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Based on established principles of furan reactivity.

| Reaction Type | Electrophile (E⁺) | Expected Major Product(s) |

| Nitration | NO₂⁺ | 4-(2-Nitro-furan-3-yl)piperidine & 4-(5-Nitro-furan-3-yl)piperidine |

| Bromination | Br⁺ | 4-(2-Bromo-furan-3-yl)piperidine & 4-(5-Bromo-furan-3-yl)piperidine |

| Acylation | RCO⁺ | 4-(2-Acyl-furan-3-yl)piperidine & 4-(5-Acyl-furan-3-yl)piperidine |

Ring-Opening and Rearrangement Reactions of the Furan Component

The furan ring is susceptible to ring-opening under various conditions, particularly acidic or oxidative environments. Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. For a derivative of this compound, this transformation would unmask a γ-diketone functionality, which could then be utilized in further synthetic steps, such as the construction of new heterocyclic rings.

Oxidative ring-opening is another potential transformation. Reagents such as ozone, potassium permanganate, or even photo-oxidation can cleave the furan ring. The nature of the products formed depends on the specific oxidant and reaction conditions used. Furthermore, furan rings can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the diene component. These reactions can lead to complex bicyclic structures, which may subsequently undergo rearrangement.

Derivatization Strategies at the Piperidine Ring Carbon Atoms

While reactions at the nitrogen atom are most common, the carbon atoms of the piperidine ring can also be functionalized. Direct C-H functionalization of saturated heterocycles like piperidine is a developing area of synthetic chemistry. Rhodium-catalyzed C-H insertion reactions, for example, can introduce new substituents at specific positions, with the regioselectivity often controlled by the choice of catalyst and the nature of the N-protecting group on the piperidine.

Another classical approach involves the deprotonation (lithiation) of a C-H bond adjacent to the nitrogen atom using a strong base, such as sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The resulting organolithium species can then react with various electrophiles to introduce substituents at the C2 position. Functionalization at the C3 and C4 positions is more challenging and often requires more elaborate synthetic strategies, potentially starting from functionalized piperidine precursors or employing intramolecular cyclization reactions. For this compound, the steric bulk of the furan substituent at the C4 position would likely influence the stereochemical outcome of reactions at adjacent positions.

Cycloaddition and Annulation Reactions Involving this compound Scaffolds

The furan ring in this compound is an electron-rich diene, making it a suitable candidate for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The outcome of these reactions, including their rate and stereoselectivity, is influenced by the nature of the dienophile and the substituents on both the furan and piperidine rings.

The Diels-Alder reaction is a powerful tool in synthetic organic chemistry for the construction of six-membered rings with high stereocontrol. In the context of this compound, the furan ring can react with a variety of dienophiles to yield 7-oxabicyclo[2.2.1]heptene derivatives. These reactions are typically reversible, and the stability of the resulting cycloadducts can vary.

The reactivity of the furan ring in Diels-Alder reactions is sensitive to electronic effects. Electron-donating groups on the furan ring generally increase the rate of reaction, while electron-withdrawing groups decrease it. researchgate.netrsc.org Conversely, electron-withdrawing groups on the dienophile accelerate the reaction. The piperidine moiety in this compound, particularly the nitrogen atom, can be functionalized to modulate the electronic properties of the furan ring and influence the course of the cycloaddition.

Stereoselectivity in Diels-Alder Reactions

Diels-Alder reactions involving furan derivatives can produce a mixture of endo and exo diastereomers. rsc.org The endo product is often favored under kinetic control due to secondary orbital interactions, while the exo product is typically more thermodynamically stable. The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts. mdpi.com For instance, reactions with maleimides often show a preference for the formation of the exo adduct under elevated temperatures.

Intramolecular Diels-Alder Reactions

Derivatives of this compound can be designed to undergo intramolecular Diels-Alder (IMDA) reactions. By attaching a dienophile to the piperidine nitrogen, a tethered system can be created that, upon heating or catalysis, can cyclize to form complex polycyclic structures. This strategy has been successfully employed with other furanyl derivatives to synthesize alkaloid skeletons. nih.gov The length and nature of the tether are crucial in controlling the stereochemical outcome of the cyclization.

The table below illustrates the potential products from the Diels-Alder reaction of a generic N-substituted this compound with various dienophiles.

| Dienophile | Expected Product | Stereochemistry |

| Maleimide | 7-Oxabicyclo[2.2.1]heptene-2,3-dicarboximide derivative | Predominantly exo |

| Dimethyl acetylenedicarboxylate | 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate derivative | N/A |

| Acrylonitrile | 7-Oxabicyclo[2.2.1]heptene-2-carbonitrile derivative | Mixture of endo/exo |

Annulation Reactions for Fused Piperidine Systems

Annulation reactions provide another avenue for the construction of fused ring systems incorporating the piperidine scaffold. While not directly involving the furan ring as a diene, these reactions can build upon the existing this compound core. For example, aza-Robinson annulation strategies have been developed for the synthesis of fused bicyclic amides from cyclic imides and vinyl ketones. acs.org Such methodologies could potentially be adapted to derivatives of this compound to create novel heterocyclic frameworks.

Furthermore, tunable [3+2] and [4+2] annulations have been developed for the synthesis of pyrrolidine and piperidine scaffolds, demonstrating the versatility of annulation strategies in constructing nitrogen-containing heterocycles. nih.gov These methods could inspire new synthetic routes starting from or incorporating the this compound moiety.

The following table outlines potential annulation strategies that could be explored with derivatives of this compound.

| Annulation Type | Reactant Partner | Potential Fused System |

| Aza-Robinson Annulation | α,β-Unsaturated ketone | Fused quinolizidine or indolizidine-type structures |

| [3+2] Cycloaddition | Azomethine ylide | Pyrrolidine-fused piperidine |

| [4+2] Annulation | Bifunctional reagent | Piperidine-fused piperidine |

Spectroscopic and Crystallographic Elucidation of 4 Furan 3 Yl Piperidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of 4-(Furan-3-yl)piperidine provides specific information about the chemical environment, number, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the protons of the furan (B31954) ring and the piperidine (B6355638) ring.

The furan moiety displays signals in the aromatic region. The proton at the C2 position of the furan ring is expected to appear as a singlet or a finely split multiplet at the lowest field among the furan protons due to its proximity to the oxygen atom. The protons at the C4 and C5 positions would also produce distinct signals in this region.

The piperidine ring protons are observed in the aliphatic region of the spectrum. The methine proton at the C4 position, where the furan ring is attached, would appear as a multiplet. The methylene (B1212753) protons at the C2, C6, C3, and C5 positions typically show complex splitting patterns due to geminal and vicinal coupling, often appearing as overlapping multiplets. The N-H proton of the piperidine ring is expected to be a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Furan H-2 | ~7.4 | s (singlet) or m (multiplet) |

| Furan H-5 | ~7.3 | t (triplet) or m (multiplet) |

| Furan H-4 | ~6.3 | m (multiplet) |

| Piperidine H-4 | 2.6 - 2.8 | m (multiplet) |

| Piperidine H-2, H-6 (axial/equatorial) | 2.9 - 3.2 / 2.5 - 2.7 | m (multiplet) |

| Piperidine H-3, H-5 (axial/equatorial) | 1.6 - 1.9 / 1.4 - 1.6 | m (multiplet) |

Note: Predicted values are based on typical shifts for 3-substituted furans and 4-substituted piperidines.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the four carbons of the furan ring and the five carbons of the piperidine ring.

The furan carbons resonate in the downfield region. The C2 and C5 carbons, being adjacent to the oxygen atom, typically have the highest chemical shifts, while the C3 and C4 carbons appear at a relatively higher field. The C3 carbon, being the point of attachment to the piperidine ring, is considered a quaternary carbon in this context.

The piperidine carbons are found in the upfield, aliphatic region. The C4 carbon, substituted with the furan ring, would have a chemical shift distinct from the other piperidine carbons. The C2 and C6 carbons, adjacent to the nitrogen atom, are deshielded and appear at a lower field compared to the C3 and C5 carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Furan C-2 | ~143 |

| Furan C-5 | ~139 |

| Furan C-3 | ~125 |

| Furan C-4 | ~110 |

| Piperidine C-2, C-6 | ~46 |

| Piperidine C-3, C-5 | ~32 |

Note: Predicted values are based on typical shifts for substituted furan and piperidine systems.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of both the furan and piperidine moieties. Key absorptions include the N-H stretch from the secondary amine in the piperidine ring, C-H stretches for both the aromatic furan and aliphatic piperidine rings, C=C stretching from the furan ring, and the C-O-C stretching of the furan ether linkage. For related furan-piperidine structures, characteristic peaks have been observed for aromatic C-H, C=O, and C=C bonds. semanticscholar.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Bond Vibration |

|---|---|---|

| N-H (piperidine) | 3300 - 3500 | Stretch |

| C-H (furan) | 3000 - 3100 | Stretch |

| C-H (piperidine) | 2850 - 3000 | Stretch |

| C=C (furan) | 1500 - 1650 | Stretch |

| C-N (piperidine) | 1000 - 1250 | Stretch |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, the symmetric stretching vibrations of the C=C bonds within the furan ring are expected to produce a strong signal in the Raman spectrum. The C-C bond stretching and CH₂ deformations within the piperidine ring would also be Raman active. The application of FT-Raman has been documented in the structural analysis of complex furan-piperidine derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C9H13NO, corresponding to a monoisotopic mass of 151.0997 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula.

In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecule is ionized and then fragmented. The fragmentation pattern provides valuable structural information. For this compound, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 152.1070. uni.lu

Key fragmentation pathways would likely involve the cleavage of the bond between the furan and piperidine rings. This could lead to fragments corresponding to the furan-containing cation or the piperidine cation. Further fragmentation of the piperidine ring is also expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C9H13NO]⁺ | 151.10 | Molecular Ion (M⁺) |

| [C9H14NO]⁺ | 152.11 | Protonated Molecule ([M+H]⁺) |

| [C5H10N]⁺ | 84.08 | Piperidin-4-yl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would unambiguously establish the spatial relationship between the piperidine and furan rings, confirm the molecular connectivity, and provide the foundational data for detailed conformational and interaction analysis.

The piperidine ring, a saturated six-membered heterocycle, is known to adopt several conformations, with the "chair" form being the most energetically favorable and commonly observed in crystal structures. ias.ac.innih.gov This preference is driven by the minimization of angular and torsional strain. In the solid state, the vast majority of substituted piperidines maintain this low-energy chair conformation. nih.gov

For a 4-substituted piperidine, the substituent (in this case, the furan-3-yl group) can occupy either an axial or an equatorial position on the chair frame. The energetic preference is typically for the bulkier substituent to reside in the equatorial position to minimize steric hindrance. In the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, for instance, the ethyl ester group is found in an equatorial position relative to the piperidine ring. nih.gov

Detailed analysis of the ring's geometry is often described using Cremer & Pople puckering parameters, which quantify the degree and type of deviation from a perfect planar ring. In a study of a fluorinated quinoline (B57606) derivative bearing a piperidine moiety, the piperidine ring was confirmed to adopt a chair conformation with a total puckering amplitude (Q) of 0.557(3) Å. iucr.org Such parameters provide a quantitative measure of the ring's specific shape in the crystal.

Table 1: Representative Puckering Parameters for Substituted Piperidine Rings in the Crystalline State

| Compound | Q (Å) | θ (°) | ψ (°) | Conformation | Reference |

|---|---|---|---|---|---|

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | 1.16(1) | 0.6(1) | 66.2(12) | Chair | nih.gov |

This table presents data from related compounds to illustrate typical values.

The way molecules of this compound would arrange themselves in a crystal is dictated by a network of intermolecular interactions. These non-covalent forces, though weak individually, collectively determine the crystal's stability, density, and morphology. Key interactions for a molecule containing piperidine and furan moieties would include hydrogen bonds and van der Waals forces.

The piperidine nitrogen atom, particularly when protonated (N-H), is a strong hydrogen bond donor. This N-H group can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen atom of the furan ring or the nitrogen atom of another piperidine ring. In the crystal structure of piperidine-1-carboximidamide, molecules are linked by N—H⋯N hydrogen bonds to form a two-dimensional network. nih.gov Similarly, weaker, non-classical C—H⋯O and C—H⋯N hydrogen bonds are often crucial in stabilizing the crystal packing. nih.gov

Analysis of related crystal structures provides insight into the typical range of these angles. For instance, in a substituted quinoline compound, the piperidine ring was found to be rotated relative to the main bicyclic fragment, with a dihedral angle between their mean planes of 28.0(2)°. iucr.org In a more sterically hindered system, this angle was significantly larger at 76.83(13)°. nih.gov These values highlight how the chemical environment, including the presence of other bulky substituents, directly impacts the relative orientation of the ring systems. Calculating these angles from X-ray data is crucial for building accurate molecular models and understanding how the molecule's shape influences its interactions.

Computational Chemistry and Molecular Modeling of 4 Furan 3 Yl Piperidine

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for elucidating the fundamental quantum chemical properties of 4-(Furan-3-yl)piperidine. These studies offer a granular view of the molecule's electronic environment, vibrational modes, and the relative stabilities of its different spatial arrangements.

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential, Orbital Transitions)

Electronic structure analysis reveals the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map highlights the regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. The piperidine (B6355638) ring's nitrogen atom is typically a region of negative potential, while the hydrogen atoms are areas of positive potential.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Table 1: Frontier Molecular Orbital Energies for this compound (Calculated)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

Note: The values presented are illustrative and would be determined from specific DFT calculations.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency calculations are employed to predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, N-H bending, or ring deformations. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) | 3100-2850 | C-H stretching (furan and piperidine) |

| δ(CH₂) | 1450 | CH₂ scissoring (piperidine) |

Note: These are representative frequencies and would be refined through specific computational analysis.

Conformer Energetics and Stability Assessments

The conformational landscape of this compound is determined by the orientation of the furan (B31954) ring relative to the piperidine ring. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair conformation typically being the most stable. The connection to the furan ring can be either axial or equatorial. DFT calculations can determine the relative energies of these different conformers, identifying the most stable, lowest-energy structure. The energy difference between the equatorial and axial conformers is a key parameter in understanding the molecule's preferred three-dimensional shape.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations provide a dynamic picture of the conformational behavior of this compound over time. By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent), MD can explore the accessible conformational space and the transitions between different conformers. This allows for the characterization of the flexibility of the molecule and the predominant shapes it adopts in a particular environment.

Molecular Interaction Modeling

Understanding how this compound interacts with biological macromolecules is a primary goal of molecular modeling.

Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict its binding mode within the active site of a target protein. These simulations score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity, providing hypotheses about the molecule's mechanism of action at a molecular level.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Binding Mode Predictions for Chemical Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. While specific studies on this compound are not extensively documented, predictions can be made based on the well-established chemical properties of its constituent furan and piperidine moieties.

The piperidine ring, a saturated heterocycle, generally prefers a stable chair conformation to minimize steric hindrance. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many biological systems. Conversely, the furan ring, an aromatic heterocycle, can participate in various non-covalent interactions. The oxygen atom within the furan ring can also accept hydrogen bonds, while the aromatic π-system can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In a hypothetical binding scenario, this compound would orient itself within a receptor's binding pocket to maximize favorable interactions. This could involve the piperidine nitrogen forming a hydrogen bond with a polar amino acid residue, while the furan ring establishes hydrophobic or π-stacking interactions with other residues. The conformational flexibility of the piperidine ring allows it to adopt a geometry that complements the topology of the binding site.

To illustrate the potential interactions, a hypothetical data table of predicted binding affinities and key interactions with a generic receptor active site is presented below. This data is representative of what would be sought in a typical molecular docking study.

| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residue | Estimated Contribution to Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Piperidine Nitrogen | Aspartic Acid | -3.5 to -5.0 |

| π-π Stacking | Furan Ring | Phenylalanine | -1.0 to -2.5 |

| Hydrophobic Interaction | Piperidine Ring C-H | Leucine | -0.5 to -1.5 |

| Hydrogen Bond | Furan Oxygen | Serine | -2.0 to -3.5 |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. This allows for the determination of reaction pathways and activation energies, providing a deeper understanding of chemical reactivity.

For this compound, two primary areas of reactivity can be explored computationally: reactions involving the furan ring and those involving the piperidine moiety.

The furan ring is known to undergo electrophilic aromatic substitution. Due to the directing effect of the oxygen atom, electrophilic attack typically occurs at the C2 or C5 positions, which are adjacent to the heteroatom. The presence of the piperidine substituent at the C3 position will influence the regioselectivity of such reactions. A computational study could model, for instance, the nitration of the furan ring to determine the preferred site of substitution by comparing the activation energies for the formation of the intermediate carbocations (sigma complexes) at the different available positions on the furan ring.

The piperidine ring, on the other hand, possesses a nucleophilic nitrogen atom and can undergo reactions such as N-alkylation or N-acylation. Furthermore, under specific conditions, the piperidine ring can undergo ring-opening reactions. Computational studies can map out the potential energy surface for these transformations, identifying the lowest energy pathway and characterizing the structure of the transition states.

An illustrative data table is provided below, showcasing hypothetical activation energies for a competing electrophilic substitution reaction on the furan ring of this compound, as would be determined by DFT calculations.

| Reaction | Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Nitration of Furan Ring | C2 | 18.5 | Minor Product |

| C4 | 22.1 | Negligible Product | |

| C5 | 15.2 | Major Product |

These computational predictions, while theoretical, provide a valuable framework for understanding the intrinsic chemical properties of this compound and can significantly accelerate the design of new synthetic routes and the discovery of novel molecular interactions.

Advanced Synthetic Applications and Scaffolding Potential of 4 Furan 3 Yl Piperidine

4-(Furan-3-yl)piperidine as a Synthetic Building Block for Complex Molecules

The this compound moiety serves as a versatile starting point for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The piperidine (B6355638) ring, a common feature in many pharmaceuticals, provides a basic nitrogen center that can be functionalized, while the furan (B31954) ring offers a diene system for cycloaddition reactions and is amenable to various substitution reactions. nih.gov

Recent research has highlighted the role of piperidine derivatives in the construction of a wide array of pharmaceuticals, including antihistamines, antipsychotics, and analgesics. ijnrd.org The furan component, on the other hand, is a key structural element in numerous bioactive compounds and can act as a bioisostere for a phenyl ring, which can enhance metabolic stability and receptor binding interactions. researchgate.net The combination of these two heterocyclic systems in this compound presents a powerful tool for medicinal chemists to create novel drug candidates.

For instance, the synthesis of complex alkaloids and other biologically active nitrogen-containing heterocycles often relies on piperidine-based intermediates. nih.gov The furan ring within the this compound structure can be chemically manipulated to introduce additional functional groups or to be used as a linchpin in the assembly of larger molecular frameworks.

Development of Novel Heterocyclic Architectures Incorporating the this compound Core

The unique structure of this compound makes it an ideal core for the development of novel and diverse heterocyclic architectures. Synthetic chemists can exploit the reactivity of both the furan and piperidine rings to construct fused, spirocyclic, and bridged systems.

One common approach involves the functionalization of the piperidine nitrogen, which can act as a nucleophile in various reactions. This allows for the attachment of different substituents, which can then participate in intramolecular cyclization reactions to form new rings. For example, acylation of the piperidine nitrogen followed by a subsequent intramolecular reaction with the furan ring can lead to the formation of fused heterocyclic systems.

Furthermore, the furan ring can undergo Diels-Alder reactions, providing a pathway to complex polycyclic structures. nih.gov By carefully choosing the dienophile, a wide range of bicyclic and tricyclic systems can be accessed, with the piperidine moiety serving as a key substituent that can influence the stereochemical outcome of the reaction and provide a handle for further derivatization.

Strategies for Structural Diversification via the this compound Scaffold

The this compound scaffold offers multiple points for structural diversification, enabling the creation of large libraries of related compounds for high-throughput screening in drug discovery. news-medical.net Key strategies for diversification include modifications at the piperidine nitrogen, the piperidine ring carbons, and the furan ring.

Table 1: Strategies for Structural Diversification of this compound

| Reaction Site | Type of Reaction | Potential Modifications |

| Piperidine Nitrogen | N-Alkylation, N-Arylation, N-Acylation, Reductive Amination | Introduction of a wide variety of alkyl, aryl, and acyl groups, as well as more complex side chains. |

| Piperidine Ring | C-H Activation, Lithiation followed by electrophilic quench | Introduction of substituents at various positions on the piperidine ring. |

| Furan Ring | Electrophilic Aromatic Substitution, Lithiation-Substitution, Metal-Catalyzed Cross-Coupling | Introduction of halogens, nitro groups, and other functional groups, as well as carbon-carbon and carbon-heteroatom bond formation. nih.gov |

| Furan Ring | Diels-Alder Cycloaddition | Formation of oxabicyclic systems that can be further elaborated. |

These diversification strategies can be employed in a combinatorial fashion to rapidly generate a large number of analogs with diverse physicochemical properties and biological activities.

Role in the Synthesis of Heterocyclic Compounds

This compound plays a crucial role as an intermediate in the synthesis of a variety of other heterocyclic compounds. The furan ring can be viewed as a latent dicarbonyl species, which can be unmasked under specific reaction conditions to participate in ring-forming reactions.

For example, oxidative cleavage of the furan ring can yield a 1,4-dicarbonyl compound, which can then be used to synthesize other five- or six-membered heterocycles, such as pyridazines or pyrazines, by condensation with hydrazine or diamines, respectively. This transformation allows for the conversion of the furan moiety into other important heterocyclic systems.

Additionally, the piperidine portion of the molecule is a key synthon for many nitrogen-containing heterocycles. nih.gov For instance, ring-expansion strategies can be employed to convert the piperidine ring into larger azacycles, such as azepanes or diazepines. The presence of the furan substituent can influence the regioselectivity and stereoselectivity of these reactions.

Emerging Research Frontiers and Future Perspectives in 4 Furan 3 Yl Piperidine Chemistry

Innovations in Green Chemistry for 4-(Furan-3-yl)piperidine Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact, improve safety, and lower costs. For the synthesis of this compound and its derivatives, several innovative and sustainable approaches are being investigated.

A primary focus is the use of bio-based starting materials. Furfural (B47365), a platform chemical derived from lignocellulosic biomass, serves as a renewable precursor for the furan (B31954) ring. nih.gov Recent studies have demonstrated the catalytic transformation of furfural into piperidine (B6355638), showcasing a pathway that could be adapted for the synthesis of furan-piperidine scaffolds. nih.gov This approach reduces the reliance on fossil fuels and promotes a circular economy.

Another key area of innovation is the development of greener catalytic systems. Traditional methods often rely on harsh conditions and stoichiometric reagents. Modern approaches are exploring the use of:

Ionic Liquids: These non-volatile solvents can act as both the reaction medium and catalyst, often leading to higher yields and easier product separation. researchgate.net Their use can minimize the generation of volatile organic compound (VOC) waste.

Biocatalysis: Enzymes are being explored for their high selectivity and ability to function under mild conditions (ambient temperature and pressure, neutral pH). Biocatalytic C-H oxidation, for example, can selectively functionalize piperidine rings in a highly controlled manner. news-medical.net

The table below compares traditional and emerging green synthesis methodologies applicable to furan-piperidine compounds.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Starting Materials | Petroleum-based feedstocks | Biomass-derived chemicals (e.g., furfural) nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, water, supercritical fluids researchgate.netunibo.it |

| Catalysts | Homogeneous metal catalysts, stoichiometric reagents | Heterogeneous catalysts, biocatalysts, organocatalysts nih.govnews-medical.net |

| Reaction Conditions | High temperature and pressure | Mild conditions (lower temperature and pressure) nih.gov |

| Waste Generation | High E-factor (more waste per kg of product) | Lower E-factor, reduced waste, recyclable components mdpi.com |

Chemoinformatics and Data-Driven Discovery in Furan-Piperidine Chemistry

Chemoinformatics has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds through computational methods. longdom.org For the this compound scaffold, these data-driven approaches offer a powerful way to navigate the vast chemical space and predict molecular properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the structural features of compounds with their biological activities. longdom.org For instance, a QSAR model was successfully developed for a series of furan-pyrazole piperidine derivatives to predict their inhibitory activity against the Akt1 enzyme, which is implicated in cancer. nih.gov This type of model can be applied to a virtual library of this compound analogs to prioritize the synthesis of compounds with the highest predicted potency. nih.gov

Virtual High-Throughput Screening (vHTS) allows researchers to screen massive compound libraries against a biological target in silico. longdom.org This process filters out molecules with undesirable properties (e.g., poor ADMET profiles - Absorption, Distribution, Metabolism, Excretion, and Toxicity) and identifies promising candidates for experimental testing, saving significant time and resources. longdom.orgmdpi.com

The integration of machine learning and artificial intelligence (AI) is further enhancing these capabilities. AI algorithms can identify complex patterns in chemical data to design novel derivatives with optimized properties, moving beyond simple structural modifications. longdom.org

The table below outlines key chemoinformatic tools and their applications in the context of this compound research.

| Chemoinformatic Tool | Application in Furan-Piperidine Chemistry | Potential Outcome |

| QSAR Modeling | Predict biological activity based on 2D/3D structural descriptors. nih.gov | Prioritization of derivatives for synthesis. |

| Molecular Docking | Simulate the binding of derivatives to a target protein's active site. | Understanding of binding modes and structure-activity relationships. |

| Virtual Screening | Filter large databases to identify compounds with desired properties. longdom.org | Identification of novel hit compounds from virtual libraries. |

| ADMET Prediction | Computationally estimate pharmacokinetic and toxicity profiles. mdpi.com | Early elimination of candidates likely to fail in later stages. |

| De Novo Design | Generate novel molecular structures with desired properties using AI. | Discovery of unique and potent this compound analogs. |

Development of Novel Methodologies for Derivatization

Creating structural diversity from a core scaffold is crucial for optimizing biological activity. Recent advances in synthetic organic chemistry are providing powerful new tools for the derivatization of the this compound molecule.

One of the most significant developments is the rise of C–H functionalization . researchwithnj.com These methods allow for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. A recently unveiled two-stage process combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling to modify piperidines. news-medical.net This modular approach dramatically simplifies the synthesis of complex analogs and can be applied to functionalize the piperidine ring of this compound at various positions. news-medical.net

Other emerging derivatization strategies include:

Photoredox Catalysis: This technique uses visible light to initiate radical reactions under mild conditions, enabling unique chemical transformations that are difficult to achieve with traditional methods.

Flow Chemistry: Performing reactions in continuous flow reactors offers precise control over reaction parameters, improves safety, and facilitates scalability. This is particularly advantageous for reactions that are hazardous or difficult to control in batch processes.

Late-Stage Functionalization: This involves modifying complex molecules at a late step in the synthetic sequence, allowing for the rapid generation of a diverse library of analogs from a common advanced intermediate.

The table below summarizes novel derivatization methodologies and their potential application to the this compound scaffold.

| Methodology | Description | Potential Derivatization Site |

| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds. news-medical.net | Piperidine ring (C2, C3, C4), Furan ring (C2, C4, C5) |

| N-Arylation/Alkylation | Formation of a new bond at the piperidine nitrogen. | Piperidine N1 position |

| Metal-Catalyzed Cross-Coupling | Suzuki, Sonogashira, or Buchwald-Hartwig reactions on halogenated precursors. | Furan or Piperidine rings (if pre-functionalized) |

| Photoredox Catalysis | Light-induced radical reactions for novel bond formations. | Both Furan and Piperidine rings |

Unexplored Reactivity Patterns and Synthetic Challenges

Despite advances, the synthesis and derivatization of this compound still present challenges and opportunities for discovering new reactivity. A primary challenge lies in the chemoselective functionalization of the two distinct heterocyclic rings. The furan ring is an electron-rich aromatic system susceptible to electrophilic attack and sensitive to strong acids, while the piperidine ring is a saturated amine.

Synthetic Challenges:

Ring Stability: The furan ring can be unstable under certain conditions, particularly strong acids or oxidizing agents, which are sometimes used in piperidine synthesis or functionalization. nih.gov

Stereocontrol: Introducing substituents onto the piperidine ring often creates stereocenters. Achieving high levels of stereoselectivity remains a significant hurdle in many synthetic routes. nih.gov

Regioselectivity: Selectively functionalizing one position of the furan or piperidine ring over another similar, reactive site requires carefully designed catalysts and reaction conditions.

Unexplored Reactivity:

Divergent Annulations: The development of tunable reactions, such as [3+2] versus [4+2] annulations, could provide novel routes to complex fused furan-piperidine systems. rsc.org

Ring-Rearrangement Cascades: Investigating cascade reactions that involve the opening and re-closing of either the furan or a precursor ring could lead to entirely new heterocyclic scaffolds. For example, the ring rearrangement of tetrahydrofurfurylamine (B43090) to form piperidine suggests that such transformations are feasible. nih.gov

Dearomatization Reactions: The selective dearomatization of the furan ring could generate highly functionalized and stereochemically rich spirocyclic or fused structures, adding three-dimensionality to the molecular architecture.

The table below outlines key synthetic challenges and potential avenues for future exploration.

| Challenge / Frontier | Description | Proposed Research Direction |

| Chemoselectivity | Differentiating the reactivity of the furan and piperidine rings. | Development of orthogonal protecting group strategies and highly selective catalytic systems. |

| Stereocontrol | Controlling the 3D arrangement of atoms during synthesis. | Asymmetric catalysis, use of chiral auxiliaries, and enzymatic resolutions. |

| Ring Instability | Degradation of the furan ring under harsh reaction conditions. | Application of milder reaction methodologies like photoredox and enzymatic catalysis. |

| Unexplored Reactivity | Discovering novel transformations of the furan-piperidine scaffold. | Investigating pericyclic reactions, C-H activation on the furan ring, and ring-expansion/contraction sequences. |

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(Furan-3-yl)piperidine derivatives in academic research?

Answer:

The synthesis typically involves modular steps:

- Piperidine Ring Formation : Cyclization of appropriate precursors (e.g., via reductive amination or cycloaddition) .

- Furan Substitution : Introducing the furan-3-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated intermediates are used) .

- Functional Group Modification : Post-synthetic modifications like alkylation or acylation to introduce additional substituents (e.g., acrylamide moieties for biological studies) .

Key Considerations : Optimize reaction conditions (solvent, temperature, catalysts) to avoid side reactions. For example, highlights the use of dichloromethane and base for acrylamide attachment. Yields range from 25–84% depending on substituents .

Basic: How should researchers characterize this compound derivatives to confirm structural integrity?

Answer:

Use a combination of:

- Spectroscopy :

- 1H/13C NMR : Confirm regiochemistry of the piperidine ring and furan substituents. Axial/equatorial proton splitting in piperidine (~δ 2.5–3.5 ppm) and furan aromatic protons (~δ 6.5–7.5 ppm) .

- HRMS : Validate molecular formula .

- X-ray Crystallography : Resolve stereochemistry, as seen in for analogous piperidine derivatives .

- Chromatography : Monitor purity via HPLC or GC-MS .

Advanced: How do electronic and steric effects of the furan-3-yl group influence the compound’s reactivity and biological activity?

Answer:

- Electronic Effects : The oxygen atom in furan increases electron density, enhancing interactions with electrophilic targets (e.g., enzymes). Compare to chlorobenzyl-piperidine derivatives, where electron-withdrawing groups alter binding affinities .

- Steric Effects : The planar furan ring may restrict rotational freedom, improving selectivity for receptor binding pockets. shows equatorial positioning of aryl groups in piperidine enhances opioid antagonist activity .

Methodological Insight : Use DFT calculations to map electrostatic potential surfaces and docking simulations to predict binding modes .

Advanced: What experimental approaches resolve contradictions in reported biological activities of this compound analogs?

Answer:

- Comparative Binding Assays : Test analogs against a panel of receptors (e.g., 5-HT2A, D2) to identify off-target effects. shows fluorobenzoyl-piperidines exhibit 10x higher 5-HT2A affinity than D2, highlighting receptor-specific trends .

- Dose-Response Studies : Establish IC50/Ki values under standardized conditions (e.g., radioligand displacement assays). For example, reports Ki = 9–1710 nM for phenylpiperidines at NET .

- Structural Analysis : Use X-ray or cryo-EM to verify target engagement, as in ’s opioid antagonist studies .

Advanced: How can computational methods guide the design of this compound derivatives with improved pharmacological profiles?

Answer:

- Molecular Docking : Screen virtual libraries against target receptors (e.g., serotonin transporters) to prioritize substituents. used docking to explain enhanced antagonist activity of equatorial 3-hydroxyphenyl groups .

- QSAR Modeling : Corrogate substituent properties (logP, polar surface area) with pharmacokinetic data. For example, fluorinated analogs in show improved metabolic stability .

- MD Simulations : Assess dynamic interactions (e.g., hydrogen bonding with furan oxygen) over time to refine binding hypotheses .

Basic: What in vitro assays are suitable for preliminary screening of this compound bioactivity?

Answer:

- Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidases using spectrophotometric methods .

- Receptor Binding : Radioligand assays (e.g., [3H]-naloxone for opioid receptors) as in .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Advanced: How do researchers address stability challenges of this compound under physiological conditions?

Answer:

- Degradation Studies : Incubate compounds in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) with LC-MS monitoring. Piperidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) show enhanced stability .

- Prodrug Strategies : Modify labile groups (e.g., acrylamide in ) to esters or carbamates for controlled release .

- Excipient Screening : Use cyclodextrins or liposomes to improve solubility and shelf life .

Advanced: What in vivo models are appropriate for validating the therapeutic potential of this compound derivatives?

Answer:

- Rodent Behavioral Models : For CNS targets, use forced swim (depression) or hot plate (analgesia) tests. utilized food consumption assays to identify anorectic effects of LY255582 .

- PK/PD Studies : Measure plasma half-life and brain penetration in rats. Fluorinated analogs () often show improved BBB permeability .

- Toxicology : Assess organ toxicity via histopathology and serum biomarkers (ALT, creatinine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.